molecular formula C11H11N5OS B3794112 5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole

5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole

Cat. No.: B3794112
M. Wt: 261.31 g/mol
InChI Key: MJWBRPBUJAOODK-UHFFFAOYSA-N
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Description

5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of triazole, thiophene, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a triazole derivative, followed by its reaction with a thiophene-containing compound to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules containing triazole, thiophene, and oxadiazole rings. Examples include:

Uniqueness

What sets 5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole apart is its specific combination of functional groups, which confer unique properties such as enhanced biological activity and potential for diverse applications. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-7-12-9(15-14-7)2-3-10-13-11(16-17-10)8-4-5-18-6-8/h4-6H,2-3H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWBRPBUJAOODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Reactant of Route 2
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Reactant of Route 3
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Reactant of Route 5
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Reactant of Route 6
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole

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